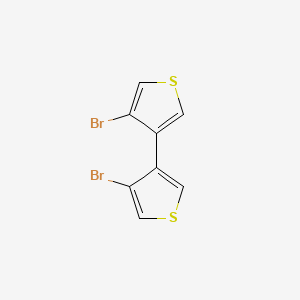

4,4'-Dibromo-3,3'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(4-bromothiophen-3-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVREGJMFYCNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465954 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-13-8 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4,4'-Dibromo-3,3'-bithiophene

An In-depth Technical Guide to the Synthesis of 4,4'-Dibromo-3,3'-bithiophene

Abstract

This technical guide provides a comprehensive overview of the , a critical building block for advanced organic electronic materials. Addressed to researchers, chemists, and professionals in drug development and materials science, this document elucidates the primary synthetic strategies, explains the underlying chemical principles, and offers detailed, field-tested experimental protocols. By focusing on the causality behind procedural choices, this guide aims to equip scientists with the expertise to not only replicate but also adapt these methods for novel applications.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile precursor in the synthesis of conjugated polymers and small molecules.[1] Its rigid bithiophene core provides a robust π-conjugated system, while the strategically positioned bromine atoms at the 4 and 4' positions serve as reactive handles for further chemical modification, most notably through metal-catalyzed cross-coupling reactions.

The unique electronic and structural properties of derivatives synthesized from this core molecule make them highly valuable in the fabrication of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): The planarity and charge transport capabilities of polymers derived from this monomer are crucial for achieving high charge carrier mobilities.[2]

-

Organic Photovoltaics (OPVs): It serves as a fundamental building block for donor-acceptor copolymers used in the active layer of solar cells.[1][3]

-

Organic Light-Emitting Diodes (OLEDs): Materials synthesized from this precursor can function as efficient charge transport layers or emissive hosts.[2]

The 3,3'-linkage, compared to the more common 2,2'-linkage, induces a twisted conformation between the two thiophene rings. This stereochemistry is pivotal as it influences the molecular packing in the solid state, impacting solubility and the ultimate electronic properties of the final material.

Comparative Analysis of Synthetic Strategies

The can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The most prevalent strategies involve either the direct construction of the dibrominated bithiophene core via coupling reactions or the post-synthesis bromination of a pre-formed 3,3'-bithiophene scaffold.

Homocoupling of 3-Bromo-4-lithiothiophene (In Situ)

This conceptual approach involves the generation of a lithiated thiophene species followed by a metal-catalyzed oxidative coupling. The key challenge lies in the regioselective lithiation of a dibrominated precursor. A more controlled method involves the coupling of 3-bromothiophene derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern organic synthesis for forming C-C bonds and are well-suited for constructing the biaryl (or biheteroaryl) core of bithiophenes.

-

Ullmann Coupling: This classic copper-catalyzed reaction involves the homocoupling of an aryl halide.[4][5] While traditionally requiring high temperatures and stoichiometric copper, modern protocols have improved conditions.[6] In the context of this compound, this could involve the coupling of two molecules of 3,4-dibromothiophene, where the more reactive C-Br bond at the 3-position is selectively coupled. The Ullmann reaction is a foundational method for creating aryl-aryl bonds, with applications spanning from natural product synthesis to materials science.[5][7]

-

Suzuki-Miyaura Coupling: A highly versatile and widely used palladium-catalyzed reaction between an organoboron compound and an organohalide.[8] This method is renowned for its mild reaction conditions and high functional group tolerance.[9] A plausible route involves the synthesis of a 4-bromo-3-thiopheneboronic acid derivative followed by a homocoupling reaction.

-

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin (stannane) compound with an organohalide.[10][11] It offers the advantage that organostannanes are often stable to air and moisture.[12] However, the high toxicity of tin reagents is a significant drawback. A synthetic pathway could involve the reaction between 3-bromo-4-stannylthiophene and 3,4-dibromothiophene.

Synthesis via Bromination of 3,3'-Bithiophene

This is often the most direct and practical laboratory-scale approach. The synthesis is divided into two distinct, high-yielding steps: first, the synthesis of the 3,3'-bithiophene core, followed by its selective dibromination.

-

Formation of 3,3'-Bithiophene: The core can be efficiently synthesized via the nickel- or palladium-catalyzed homocoupling of 3-bromothiophene, typically through a Grignard reagent (Kumada coupling) or other organometallic intermediates.

-

Dibromination: The subsequent bromination of 3,3'-bithiophene with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), must be performed under controlled conditions to achieve the desired 4,4'-regioisomer. The electron-rich nature of the thiophene rings directs bromination primarily to the alpha-positions (2, 2', 5, 5'). However, these positions are sterically hindered by the adjacent thiophene ring at the 3,3'-position, which favors substitution at the less hindered beta-positions (4, 4').

Detailed Experimental Protocols

The following section provides a detailed, two-step protocol for the based on the bromination of a 3,3'-bithiophene precursor. This method is chosen for its reliability and use of common laboratory reagents.

Step 1: Synthesis of 3,3'-Bithiophene via Ullmann-type Coupling

This protocol details the copper-mediated homocoupling of 3-bromothiophene. The use of activated copper powder is crucial for achieving a reasonable reaction rate and yield.

Reagents & Equipment:

-

3-Bromothiophene (reactant)

-

Copper powder, activated (catalyst/reagent)

-

Dimethylformamide (DMF), anhydrous (solvent)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated copper powder.

-

Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of 3-bromothiophene under a constant, positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to reflux (approx. 150-155 °C) with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing aliquots of the reaction mixture. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove copper residues, washing thoroughly with dichloromethane or ethyl acetate. The filtrate is then washed sequentially with water and brine to remove DMF and inorganic impurities.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like methanol to yield 3,3'-bithiophene as a white crystalline solid.

Step 2: Regioselective Dibromination to Yield this compound

This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. The reaction is performed in the dark to prevent radical side reactions initiated by light.

Reagents & Equipment:

-

3,3'-Bithiophene (reactant from Step 1)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Chloroform and Acetic Acid (solvent system)

-

Standard glassware, protected from light

Procedure:

-

Dissolution: In a round-bottom flask wrapped in aluminum foil, dissolve 3,3'-bithiophene (1.0 equivalent) in a 1:1 mixture of chloroform and glacial acetic acid.

-

NBS Addition: Add NBS (2.1 equivalents) portion-wise to the stirred solution at room temperature. The addition of NBS is exothermic and should be done carefully to maintain control over the reaction temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium bisulfite to quench any remaining bromine. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from ethanol or hexanes to afford this compound as a white to off-white solid.[]

Data Summary & Visualization

Table 1: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Ullmann Coupling | 3,4-Dibromothiophene, Cu | Direct formation of C-C bond | Harsh conditions, stoichiometric copper, potential for side products | Moderate |

| Suzuki Coupling | 4-Bromo-3-thiopheneboronic acid, Pd catalyst | Mild conditions, high functional group tolerance | Multi-step synthesis of boronic acid precursor | Good to Excellent |

| Stille Coupling | 3-Bromo-4-stannylthiophene, Pd catalyst | Mild conditions, stable precursors | High toxicity of organotin reagents | Good to Excellent |

| Bromination of 3,3'-Bithiophene | 3,3'-Bithiophene, NBS | High-yielding, readily available reagents, straightforward | Two-step process, requires careful control of regioselectivity | Excellent |

Diagrams and Workflows

The following diagrams illustrate the chemical transformations and experimental processes described.

Caption: Overall synthetic scheme for this compound.

Caption: Experimental workflow for the dibromination step.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4,4'-Dibromo-3,3'-bithiophene: A Key Building Block for Organic Electronics

Foreword: The Strategic Importance of Brominated Bithiophenes in Materials Science

In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications ranging from organic photovoltaics (OPVs) to organic light-emitting diodes (OLEDs). Among the myriad of heterocyclic scaffolds, bithiophene derivatives have emerged as a cornerstone due to their excellent charge transport properties, environmental stability, and tunable electronic characteristics. The strategic introduction of bromine atoms onto the bithiophene core, as seen in 4,4'-Dibromo-3,3'-bithiophene, provides a versatile platform for the synthesis of advanced organic semiconductors. The carbon-bromine bonds serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of extended π-conjugated systems with precisely engineered properties. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of this critical molecular component.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated heterocyclic compound characterized by two thiophene rings linked at the 3 and 3' positions, with bromine atoms substituting the 4 and 4' positions.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Br₂S₂ | [1] |

| Molecular Weight | 324.06 g/mol | [1] |

| CAS Number | 5556-13-8 | [1][2] |

| Appearance | White to light yellow powder or crystals | [2] |

| IUPAC Name | 3-bromo-4-(4-bromothiophen-3-yl)thiophene | [1] |

| Synonyms | 3,3'-Bi(4-bromothiophene), 4,4'-Dibromo-3,3'-dithienyl | [1] |

Thermal and Physical Properties

The thermal and physical properties of a material are critical for its processing and device fabrication.

| Property | Value | Reference(s) |

| Melting Point | 125 - 129 °C | [2] |

| Boiling Point (Predicted) | 271.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.951 ± 0.06 g/cm³ | [1] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from its molecular structure and data on similar compounds like dibromothiophenes. The presence of the polarizable thiophene rings and the carbon-bromine bonds suggests moderate polarity.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in some nonpolar and polar protic solvents.

Predicted Qualitative Solubility:

-

High Solubility: Polar aprotic solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane.

-

Moderate Solubility: Aromatic hydrocarbons like toluene and polar protic solvents.[2]

-

Low Solubility: Nonpolar alkanes and water.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method):

For applications requiring precise solubility values, the following gravimetric protocol is recommended.

Caption: Gravimetric method for solubility determination.

Spectroscopic and Electronic Characterization

Spectroscopic and electrochemical techniques are essential for elucidating the structural and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum provides insights into the electronic transitions within the molecule. For π-conjugated systems like bithiophenes, the absorption maxima (λ_max) are indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While a specific spectrum for this compound is not available, studies on dibromo-substituted naphthalene diimides show a red shift in the absorption spectrum upon bromo-substitution, suggesting that the bromine atoms can influence the electronic structure.[4]

Electronic Properties: HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductors. These values can be determined experimentally using techniques like cyclic voltammetry or computationally through methods such as Density Functional Theory (DFT).

While experimental data for this compound is scarce, computational studies on related molecules provide valuable estimates. DFT calculations on 3,4-dibromothiophene have been reported, and these can serve as a starting point for understanding the electronic effects of bromine substitution on the thiophene ring.[5] The electron-withdrawing nature of bromine is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted bithiophene.

Workflow for DFT Calculation of Electronic Properties:

Caption: A typical workflow for DFT calculations.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, primarily due to the reactivity of its carbon-bromine bonds in cross-coupling reactions.

Synthetic Approaches

The synthesis of dibromobithiophenes can be achieved through several routes, often involving the coupling of brominated thiophene precursors. While a specific, detailed protocol for this compound was not found in the initial searches, a general approach involves the synthesis of a suitable brominated thiophene monomer followed by a coupling reaction. For instance, the synthesis of the isomeric 3,3'-dibromo-2,2'-bithiophene has been reported.[3]

Key Reactions and Applications in Polymer Synthesis

The bromine atoms on the 4 and 4' positions are key to the utility of this molecule as a monomer in polymerization reactions. They readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, to form carbon-carbon bonds and extend the π-conjugated system. This reactivity allows for the synthesis of a wide range of conjugated polymers with tailored electronic and optical properties for use in organic electronic devices.[6][7]

Illustrative Polymerization via Suzuki Coupling:

Caption: Polymerization using Suzuki coupling.

Concluding Remarks and Future Outlook

This compound stands as a crucial molecular building block in the ever-evolving field of organic electronics. Its well-defined structure, coupled with the versatile reactivity of its bromine substituents, provides a robust platform for the creation of novel conjugated materials. While this guide has summarized the core physicochemical properties based on available data and theoretical predictions, there remains a clear need for more comprehensive experimental characterization. Future work should focus on obtaining quantitative solubility data, detailed NMR and UV-Vis spectra, and experimental determination of its electronic properties through techniques like cyclic voltammetry. Furthermore, single-crystal X-ray diffraction studies would provide invaluable information on its solid-state packing, which is critical for understanding and predicting the charge transport characteristics of materials derived from it. As the demand for high-performance organic electronic devices continues to grow, a deeper understanding of fundamental building blocks like this compound will undoubtedly accelerate innovation in this exciting field.

References

A Technical Guide to 4,4'-Dibromo-3,3'-bithiophene (CAS 5556-13-8): Properties, Synthesis, and Applications in Organic Electronics

Abstract: 4,4'-Dibromo-3,3'-bithiophene is a pivotal heterocyclic organic compound that serves as a fundamental building block in the field of materials science. Its rigid bithiophene core and strategically placed bromine atoms make it an ideal precursor for the synthesis of conjugated polymers and small molecules. These resulting materials are integral to the advancement of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The bromine functionalities act as versatile synthetic handles, enabling chemists to extend the π-conjugated system through various cross-coupling reactions, thereby tuning the electronic and photophysical properties of the final materials. This guide provides a comprehensive overview of the physicochemical properties, a validated synthesis and purification protocol, analytical characterization methods, and key applications of this compound for researchers and professionals in chemistry and materials science.

Physicochemical and Spectroscopic Properties

This compound is typically a white to light yellow crystalline solid at room temperature. Its structural and physical properties are well-documented and critical for its use in subsequent chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 5556-13-8 | [1] |

| Molecular Formula | C₈H₄Br₂S₂ | [1] |

| Molecular Weight | 324.05 g/mol | [1] |

| IUPAC Name | 3-bromo-4-(4-bromothiophen-3-yl)thiophene | - |

| Synonyms | 4,4'-Dibromo-3,3'-bithienyl | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 125 - 129 °C | [1] |

| Purity (Typical) | ≥98% (by GC) | [1] |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and ethers (e.g., THF). | General Knowledge |

| Storage | Store at room temperature in a cool, dark, and dry place. | General Knowledge |

Synthesis and Purification

The synthesis of symmetric biaryls such as this compound is effectively achieved through the homo-coupling of an appropriate aryl halide. The Ullmann reaction, which traditionally uses copper, is a classic method for this transformation.[2][3] Modern protocols often utilize other transition metals like nickel or palladium, which can offer milder reaction conditions.[3][4]

A robust and logical approach for synthesizing this compound is the copper-mediated Ullmann homo-coupling of 3,4-dibromothiophene. This starting material is commercially available, and the Ullmann coupling is a well-established method for forming C-C bonds between aryl halides.[5]

Caption: Ullmann homo-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol relies on the oxidative addition of the C-Br bond of 3,4-dibromothiophene to activated copper particles, forming an organocopper intermediate. Two of these intermediates then undergo reductive elimination to form the 3,3' C-C bond, yielding the desired product and regenerating the active copper species. High temperatures are necessary to overcome the activation energy for these steps.[2]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.5 equivalents). The flask is purged with nitrogen for 15-20 minutes.

-

Reaction Setup: Add 3,4-dibromothiophene (1.0 equivalent) to the flask.

-

Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring under a continuous, gentle flow of nitrogen.

-

Reaction Monitoring: The reaction is typically complete within 12-24 hours. Progress can be monitored by taking small aliquots (carefully) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Detailed Experimental Protocol: Purification

Causality: The purification process is designed to first remove the inorganic copper residues and then separate the desired product from unreacted starting material and any side products. Soxhlet extraction is highly effective for separating the organic product from the solid copper. Column chromatography then separates molecules based on their polarity, and a final recrystallization step yields a highly pure, crystalline product.

-

Initial Extraction: Add toluene to the cooled reaction mixture and transfer the slurry to a Soxhlet extractor. Extract the crude product from the copper residue over 12-18 hours.

-

Solvent Removal: Remove the toluene from the extract using a rotary evaporator to yield the crude solid product.

-

Column Chromatography: Prepare a silica gel column using hexane as the eluent. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with hexane. The desired product, this compound, will elute after any remaining 3,4-dibromothiophene. Collect the fractions containing the pure product, as identified by TLC analysis.

-

Recrystallization: Combine the pure fractions and remove the solvent via rotary evaporation. Dissolve the resulting solid in a minimal amount of hot hexane or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the final product. The purity should be confirmed by melting point analysis and the spectroscopic methods described below.

Caption: Comprehensive workflow for the synthesis, purification, and validation of this compound.

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized this compound is a critical step. The following techniques and expected results serve as a self-validating system for the protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the molecule's symmetry should result in a simple spectrum. There are two sets of chemically equivalent protons.

-

Expected Spectrum: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons at the 2 and 2' positions will appear as one doublet, and the protons at the 5 and 5' positions will appear as another doublet. The coupling constant (J-value) between these adjacent protons on the thiophene ring should be in the range of 3-6 Hz.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Due to symmetry, only four distinct carbon signals are expected in the ¹³C NMR spectrum.

-

Expected Spectrum: Four signals in the aromatic region (typically δ 110-140 ppm). Two signals will correspond to the protonated carbons (C2/C2' and C5/C5'), and two signals will correspond to the quaternary carbons bonded to bromine (C4/C4') and the other thiophene ring (C3/C3').

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight.

-

Expected Spectrum: The mass spectrum should show a characteristic molecular ion (M⁺) peak cluster corresponding to the molecular weight of C₈H₄Br₂S₂ (324.05 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), the molecular ion will appear as a distinctive pattern of three peaks (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1.

-

Applications in Materials Science

The primary value of this compound lies in its role as a monomer for creating larger, electronically active systems. The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions.

-

Conductive Polymers: Through reactions like Suzuki, Stille, or Kumada coupling, the bromine atoms can be replaced with other aromatic or vinyl groups. When reacted with a di-functionalized comonomer (e.g., a diboronic ester), it undergoes polymerization to form highly conjugated polymers. These polymers are the active materials in many organic electronic devices.

-

Organic Photovoltaics (OPVs): Polymers derived from this monomer can act as the electron-donor material in the active layer of a bulk-heterojunction solar cell.[1][6][7] The electronic properties of the polymer, which are dictated by the monomer structure, determine key photovoltaic parameters like the open-circuit voltage and short-circuit current.[8]

-

Organic Light-Emitting Diodes (OLEDs): As a rigid and planarizable core, bithiophene derivatives are used to construct materials for the emissive or charge-transport layers in OLEDs.[1] The extended conjugation allows for efficient charge transport and can be tuned to produce light of specific colors.

Caption: Role of this compound as a precursor for conjugated polymers used in organic electronics.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the hazards are expected to be similar to other brominated thiophene compounds.

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected before use.

-

Respiratory Protection: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible with strong oxidizing agents.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling platform for innovation in materials science. Its well-defined structure, synthetic accessibility, and functional handles provide chemists and material scientists with a reliable tool to design and construct the next generation of organic electronic materials. A thorough understanding of its synthesis, purification, and reactivity is essential for harnessing its full potential in creating more efficient and stable organic solar cells, displays, and transistors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics [mdpi.com]

Spectroscopic Blueprint of 4,4'-Dibromo-3,3'-bithiophene: A Technical Guide

Introduction: The Structural Significance of 4,4'-Dibromo-3,3'-bithiophene

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of advanced organic materials. Its rigid bithiophene core, functionalized with bromine atoms at the 4 and 4' positions, offers specific sites for further chemical modifications, such as cross-coupling reactions. This strategic placement of bromine atoms influences the molecule's electronic properties and steric configuration, making it a subject of interest for researchers in materials science and drug development. The precise characterization of this molecule is paramount for its effective utilization, and a comprehensive understanding of its spectroscopic signature is the cornerstone of this characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific isomer are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the bithiophene core.

¹H NMR Spectroscopy: A Tale of Two Protons

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.3 - 7.5 | Doublet | ~3.5 | 2H | H-2, H-2' |

| ~7.1 - 7.3 | Doublet | ~3.5 | 2H | H-5, H-5' |

Causality Behind the Predictions:

The molecular structure of this compound possesses a C2 axis of symmetry, which simplifies its ¹H NMR spectrum. We anticipate two distinct signals in the aromatic region, each integrating to two protons.

-

H-2 and H-2': These protons are situated ortho to the C-S bond and meta to the bromine atom. The electron-withdrawing nature of the sulfur and bromine atoms, along with the ring current of the thiophene moiety, will deshield these protons, placing their signal downfield, estimated in the range of 7.3 - 7.5 ppm.

-

H-5 and H-5': These protons are ortho to the C-S bond and ortho to the inter-ring C-C bond. Their chemical environment is slightly different from H-2 and H-2', leading to a separate signal, likely to appear slightly upfield in the range of 7.1 - 7.3 ppm.

The coupling between H-2 and H-5 (and H-2' and H-5') is a classic three-bond (³J) coupling in a thiophene ring, which is expected to be around 3.5 Hz, resulting in two distinct doublets.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 142 | C-3, C-3' |

| ~128 - 132 | C-2, C-2' |

| ~124 - 128 | C-5, C-5' |

| ~110 - 115 | C-4, C-4' |

Causality Behind the Predictions:

Due to the molecule's symmetry, only four signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C-3 and C-3': These are the quaternary carbons forming the inter-ring bond. Their chemical shift will be significantly downfield due to their substitution and involvement in the bithiophene linkage.

-

C-2 and C-2': These carbons are bonded to hydrogen and are adjacent to the sulfur atom, leading to a downfield shift.

-

C-5 and C-5': These carbons are also bonded to hydrogen and are adjacent to the sulfur atom, but their electronic environment is slightly different from C-2 and C-2'.

-

C-4 and C-4': These carbons are directly attached to the electronegative bromine atoms, causing a significant upfield shift compared to the other ring carbons, a phenomenon known as the "heavy atom effect".

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled zgpg30.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 160 ppm.

-

Visualization of NMR Assignments:

solubility of 4,4'-Dibromo-3,3'-bithiophene in organic solvents

An In-depth Technical Guide to the Solubility of 4,4'-Dibromo-3,3'-bithiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in the field of organic electronics and materials science. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various technologies, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] This document offers a theoretical solubility profile based on its molecular structure and available data for analogous compounds, alongside a detailed experimental protocol for precise quantitative determination.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂S₂.[] It consists of two thiophene rings linked at the 3 and 3' positions, with bromine atoms substituted at the 4 and 4' positions. This specific substitution pattern influences the molecule's electronic properties, stability, and processability, making it a valuable precursor for the synthesis of conjugated polymers and other advanced materials.[1] The bromine atoms serve as reactive sites for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's properties for specific applications.[4][5]

Key Physical Properties:

-

Molecular Weight: 324.06 g/mol []

-

Melting Point: 129 °C[]

-

Appearance: White to light yellow powder or crystal[1]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Br bonds and the thiophene rings, leading to effective solvation.[8] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene rings of this compound. 3,3'-Dibromo-2,2'-bithiophene is noted to be soluble in toluene.[9] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents are polar, their strong hydrogen-bonding networks may be disrupted to a lesser extent by the non-hydrogen-bond-donating this compound, making dissolution less favorable compared to polar aprotic solvents.[8] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the moderately polar solute and the nonpolar solvent results in weak intermolecular interactions and therefore poor solubility. |

| Ethers | Diethyl ether | Moderate | Diethyl ether has a moderate polarity and can engage in dipole-dipole interactions, and its use as a solvent in the workup of related syntheses suggests some degree of solubility.[10] |

| Water | Insoluble | As an organic compound with significant nonpolar character and a lack of hydrogen-bonding donor sites, this compound is expected to be insoluble in water.[11][12][13] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a gravimetric method for determining the solubility of this compound in various organic solvents at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm, PTFE)

-

Glass syringes

-

Oven

Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh a vial.

-

Add an excess amount of this compound to the vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

-

Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Saturation:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution becomes fully saturated.

-

-

Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Carefully draw a known volume (e.g., 2.00 mL) of the supernatant (the clear, saturated solution) into a glass syringe, avoiding any solid particles.

-

Attach a 0.2 µm PTFE syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the aliquot of the saturated solution taken.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[6] This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solvent and the solute will generally lead to higher solubility.[6][14]

-

Purity of the Compound: Impurities in the this compound can affect its measured solubility.

-

Crystalline Structure: The crystal lattice energy of the solid can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities.

Conclusion

While quantitative solubility data for this compound is not extensively published, its chemical structure suggests high solubility in polar aprotic and aromatic hydrocarbon solvents, moderate solubility in ethers and polar protic solvents, and poor solubility in nonpolar aliphatic solvents and water. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or device fabrication, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient utilization of this compound in scientific and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. CAS 51751-44-1: 3,3'-dibromo-2,2'-bithiophene | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. 3,3'-Dibromo-2,2'-bithiophene CAS#: 51751-44-1 [m.chemicalbook.com]

- 10. iris.unito.it [iris.unito.it]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Solvent Miscibility Table [sigmaaldrich.com]

Part 1: The Foundation: Understanding the 3,3'-Bithiophene Core

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 3,3'-Bithiophene Derivatives

The Thiophene Moiety: A Quintessential Heterocycle

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of organic electronics and medicinal chemistry.[1][2] Its high π-electron density, structural planarity, and the presence of sulfur's d-orbitals contribute to its unique electronic characteristics.[1] These features make thiophene and its oligomers, like bithiophenes, exceptional building blocks for π-conjugated systems that facilitate efficient charge transport.[3] The discovery that polythiophene can be rendered electrically conductive opened a new era for organic materials, leading to their extensive study for use in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and biosensors.[4][5]

The Significance of the 3,3'-Linkage

While 2,2'-bithiophenes have been more extensively studied due to their linear structure which promotes π-delocalization, the 3,3'-linkage offers a distinct set of properties and synthetic challenges. The bond between the two thiophene rings at their β-positions results in a non-planar or twisted conformation in the ground state. This twisted structure can be strategically exploited to influence the material's solid-state packing, solubility, and optoelectronic properties.[6] Functionalization at the 3- and 3'-positions has a significant impact on the crystallinity of target molecules, allowing for fine-tuning of the morphology and microstructure of thin films, which is a critical parameter for device performance.[7] Furthermore, β-linked bithiophene derivatives can exhibit stronger redox stability compared to their α-linked counterparts, making them attractive for applications requiring long-term operational stability.[6]

Scope of This Guide

This technical guide serves as a comprehensive resource for researchers, chemists, and materials scientists. It provides an in-depth exploration of 3,3'-bithiophene derivatives, from fundamental synthetic strategies to their application in cutting-edge technologies. We will delve into the causality behind experimental choices, present validated protocols, and summarize key performance data to bridge the gap between theoretical understanding and practical application.

Part 2: Synthetic Strategies and Methodologies

The synthesis of 3,3'-bithiophene derivatives can be broadly categorized into two approaches: the construction of the core 3,3'-bithiophene unit, and the subsequent functionalization of this pre-formed scaffold. Modern methods, particularly direct arylation polycondensation, have also enabled the direct synthesis of complex polymers from simpler monomers.

Core Synthesis: Forging the 3,3'-Bithiophene Linkage

The foundational step is the creation of the C-C bond between the two thiophene rings at their 3-positions. This is typically achieved through the coupling of 3-halothiophene precursors.

Protocol 2.1: Generalized Ullmann-type Homocoupling of 3-Bromothiophene

This protocol describes a classic method for creating the symmetrical 3,3'-bithiophene core. The rationale behind using activated copper (often referred to as Rieke copper) is its high surface area and reactivity, which facilitates the oxidative insertion into the carbon-halogen bond at moderate temperatures, a step that is often sluggish with standard copper powder.

Methodology:

-

Activation of Copper: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place a stoichiometric amount of copper(I) iodide and potassium iodide in dry tetrahydrofuran (THF). Add a reducing agent like lithium naphthalenide dropwise at 0°C until the solution turns dark, indicating the formation of highly reactive copper.

-

Coupling Reaction: To the activated copper suspension, add a solution of 3-bromothiophene in dry THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking aliquots from the reaction mixture.

-

Workup and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 3,3'-bithiophene.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse for derivatizing the bithiophene core, offering versatility and high yields. The synthesis of a key intermediate, 3,3'-dibromo-2,2'-bithiophene, is often the first step, providing reactive handles for further modification.[7]

Protocol 2.2: Synthesis of a Functionalized 3,3'-Bithiophene via Suzuki Coupling

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, commercial availability of a vast library of boronic acids, and tolerance to a wide range of functional groups. The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronate complex (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

Methodology:

-

Reagent Preparation: In a Schlenk flask, dissolve 3,3'-dibromo-2,2'-bithiophene (1 equivalent) and the desired arylboronic acid (2.2 equivalents) in a solvent mixture such as toluene/ethanol/water.

-

Degassing: Bubble argon through the solution for 20-30 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (4 equivalents).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Isolation: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired functionalized bithiophene derivative.

Direct Arylation Polycondensation (DArP)

For the synthesis of polymers, Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional Stille or Suzuki polycondensation.[8] This method avoids the synthesis of organometallic monomers by directly coupling C-H bonds with C-Br bonds. The choice of catalyst, ligand, and additives like pivalic acid (PivOH) is crucial to ensure high selectivity for C-H activation at the desired position and prevent defect-forming side reactions.[9]

Workflow: Direct Arylation Polycondensation

Caption: General workflow for Direct Arylation Polycondensation (DArP).

Part 3: Physicochemical Properties

The utility of 3,3'-bithiophene derivatives is dictated by their electronic and optical properties, which are highly tunable through chemical modification.

Photophysical Properties

Functional groups and substitution sites play a crucial role in modulating the absorption and emission wavelengths of bithiophenes.[6] Attaching electron-donating or electron-withdrawing groups can effectively tune the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, thereby controlling the band gap and the color of absorption/emission.[1][6] For instance, extending π-conjugation by adding aromatic substituents typically leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[6]

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique used to determine the redox potentials of these molecules, from which the HOMO and LUMO energy levels can be estimated. These energy levels are critical for designing materials for electronic devices, as they dictate the efficiency of charge injection and transport. For example, in an OLED, the HOMO and LUMO levels of the emissive material must be well-matched with the work functions of the adjacent electrode and transport layers to ensure efficient device operation. The ability to form stable polymers through electropolymerization is another key property, allowing for the direct deposition of thin, conductive films onto electrode surfaces.[10][11]

Data Summary

The following table summarizes representative photophysical and electrochemical data for selected 3,3'-bithiophene derivatives found in the literature. This data illustrates the impact of substitution on the material's core properties.

| Derivative | Substitution Pattern | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Reference |

| Unsubstituted 3,3'-BT | - | ~250 | ~350 | -6.1 | -2.4 | Estimated |

| Poly(3,3'-dihexyl-BT) | 3,3'-dihexyl | 430 | 560 | -5.2 | -3.0 | [4] |

| s-FBTI2 based polymer | Fluorine on BTI core | 600-800 | N/A | -5.7 | -3.9 | [12] |

| NDI-Bithiophene Oligomer | NDI core | 600-700 | 700-800 | - | - | [13] |

Note: Data is compiled from various sources and may be measured in different solvents or states (solution vs. thin film), affecting the exact values.

Part 4: Applications in Science and Technology

The tunable properties of 3,3'-bithiophene derivatives make them highly valuable in several high-technology fields.

Organic Electronics

3,3'-bithiophene is a versatile building block for organic semiconductors used in a variety of electronic devices.[14]

-

Organic Field-Effect Transistors (OFETs): The controlled crystallinity and charge transport properties of polymers derived from 3,3'-bithiophenes are crucial for their use as the active channel in OFETs.[7] Fluorination of the bithiophene imide backbone, for instance, has led to n-type polymers with remarkable electron mobilities.[12]

-

Organic Photovoltaics (OPVs): In OPVs, or organic solar cells, bithiophene-based materials can act as either the electron donor or acceptor component in the photoactive layer.[14][15] Their broad absorption spectra are key to harvesting a significant portion of the solar spectrum.

-

Organic Light-Emitting Diodes (OLEDs): The tunable emission color and high fluorescence quantum yields of some 3,3'-bithiophene derivatives make them suitable as emissive materials in OLEDs.[14]

References

- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. orbit.dtu.dk [orbit.dtu.dk]

Navigating the Uncertainties: A Precautionary Health and Safety Guide for 4,4'-Dibromo-3,3'-bithiophene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Dibromo-3,3'-bithiophene is a halogenated heterocyclic compound with significant potential in the development of novel organic electronics and conductive polymers. As with any research chemical, a thorough understanding of its health and safety profile is paramount for secure handling and experimental integrity. This guide provides an in-depth, precautionary overview of the available safety information.

Compound Identification and Inferred Hazard Analysis

This compound is a solid, crystalline powder belonging to the family of bithiophenes, which are foundational blocks for advanced materials.[][2] Its precise toxicological properties have not been fully investigated.[3] However, by examining its isomers, such as 3,3'-Dibromo-2,2'-bithiophene and 5,5'-Dibromo-2,2'-bithiophene, we can infer a potential hazard profile. Isomeric compounds often share similar hazard characteristics, though they are not identical.

For instance, 3,3'-Dibromo-2,2'-bithiophene (CAS 51751-44-1) is classified as acutely toxic if swallowed and causes serious eye damage.[4][5] Other related compounds, like 3,4-Dibromothiophene, are known to cause skin, eye, and respiratory irritation.[6][7] Based on this available data for analogous structures, it is prudent to handle this compound as a substance with, at minimum, the following potential hazards.

Provisional GHS Hazard Classification

| Hazard Class | Hazard Statement | Rationale |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for 5,5'-Dibromo-2,2'-bithiophene and other brominated thiophenes.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | A common hazard for halogenated organic compounds and specifically noted for related molecules.[7][9] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A consistent finding across multiple dibrominated thiophene and bithiophene derivatives.[4][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of fine powders can lead to respiratory tract irritation, a known hazard for similar compounds.[7][9] |

This table is a precautionary summary based on data from structurally related compounds. It should be treated as a provisional assessment pending the release of an official SDS for CAS 5556-13-8.

Prudent Laboratory Practice: Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, a multi-layered safety approach is essential. The core principle is to minimize all potential routes of exposure—inhalation, ingestion, and skin/eye contact.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a properly functioning chemical fume hood.[10] This is non-negotiable. The fume hood will contain airborne particles and prevent inhalation. All weighing and transfer of the solid material must occur within this controlled environment. A washing facility for eyes and skin should be readily accessible.[4]

Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is the final barrier between the researcher and the chemical. The selection and use of PPE should follow a rigorous, self-validating workflow to ensure no breach in protection.

Mandatory PPE Ensemble:

-

Eye Protection: Wear chemical safety goggles with side shields, tested and approved under government standards such as EN166 (EU) or OSHA 29 CFR 1910.133.[3][4]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use. Follow proper glove removal technique to avoid skin contact.[10]

-

Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[10]

-

Respiratory Protection: If there is any risk of dust formation outside of a fume hood, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., N99 or P2) is required.[3][10]

Caption: PPE Donning and Doffing Workflow for Safe Handling.

Handling, Storage, and Emergency Protocols

Safe Handling and Storage

-

Handling: Avoid creating dust when handling the material.[10] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is refrigerated (<15°C) in a dark place.[2] Keep away from strong oxidizing agents.[3]

First Aid and Emergency Response

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Step-by-Step Emergency First Aid:

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[3]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[3][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

In all cases of exposure, show the safety data information of a closely related compound (e.g., for 3,3'-Dibromo-2,2'-bithiophene) to the attending medical professional.[10]

Accidental Release Measures

In the event of a spill, a calm and structured response is necessary to prevent further contamination and exposure.

Caption: Decision Workflow for Accidental Spill Response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[3] Dispose of the contents and container in accordance with all local, state, and national legislation. Do not let the product enter drains. Waste should be handled by a licensed disposal company.[8]

Conclusion

The responsible use of this compound in research necessitates a conservative and proactive approach to safety. In the absence of a specific Safety Data Sheet, the protocols outlined in this guide—derived from data on analogous compounds—provide a robust framework for minimizing risk. Adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of safe and successful scientific advancement.

References

- 2. This compound | 5556-13-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. 3,3 -Dibromo-2,2 -bithiophene 97 51751-44-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene | C22H32Br2O8S2 | CID 139034893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.ossila.com [downloads.ossila.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 4,4'-Dibromo-3,3'-bithiophene in Organic Field-Effect Transistors (OFETs)

Introduction: The Strategic Importance of 4,4'-Dibromo-3,3'-bithiophene in Advanced Organic Electronics

Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, promising lightweight, flexible, and low-cost alternatives to traditional silicon-based devices.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor employed.[2] Within the vast landscape of organic semiconducting materials, thiophene-based polymers have emerged as a class of high-performance materials, owing to their excellent charge transport properties and environmental stability.[2] this compound stands out as a critical building block in the synthesis of these advanced polymeric semiconductors.[3]

The unique 3,3'-linkage in the bithiophene core imparts a twisted conformation to the resulting polymer backbone. This specific geometry can influence the polymer's solubility, thin-film morphology, and ultimately, its charge carrier mobility in an OFET device. The bromine functionalities at the 4 and 4' positions provide reactive sites for facile polymerization through various cross-coupling reactions, most notably Stille and Suzuki polycondensations, allowing for the creation of well-defined polymer structures.[4]

These application notes provide a comprehensive guide for researchers and scientists on the effective utilization of this compound in the development of high-performance OFETs. We will delve into the synthesis of a representative polymer, detail the fabrication of OFET devices, and provide a thorough protocol for their electrical characterization. The causality behind critical experimental choices will be elucidated to empower researchers with a deeper understanding of the structure-property relationships in these systems.

I. Synthesis of a Representative Donor-Acceptor Copolymer via Stille Polycondensation

The synthesis of high-quality, defect-free conjugated polymers is paramount for achieving optimal OFET performance. Stille polycondensation is a robust and versatile method for the synthesis of such polymers, offering excellent functional group tolerance and high yields.[5][6] Here, we outline a generalized protocol for the copolymerization of this compound with a distannylated acceptor monomer.

Rationale for Stille Polycondensation:

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[5] This methodology is particularly well-suited for the polymerization of this compound due to:

-

High Reactivity: The carbon-bromine bonds in this compound are sufficiently reactive for oxidative addition to the palladium catalyst.

-

Control over Polymer Structure: By carefully selecting the comonomer, a wide range of donor-acceptor copolymers with tailored electronic properties can be synthesized.

-

Solubility: The resulting polymers often exhibit good solubility in common organic solvents, facilitating their processing into thin films for OFET fabrication.

Experimental Protocol: Synthesis of a Bithiophene-Imide Copolymer

This protocol describes the synthesis of a copolymer of this compound and a distannylated bithiophene-imide (BTI) acceptor, a class of polymers known for its good charge transport characteristics and stability.[7][8]

Materials:

-

This compound (≥98% purity)

-

Distannylated Bithiophene-Imide Monomer (e.g., 2,5-bis(trimethylstannyl)thiophene-based imide)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed chlorobenzene

-

Methanol

-

Soxhlet extraction apparatus

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere of argon, add this compound (1.0 eq.), the distannylated BTI monomer (1.0 eq.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).

-

Solvent Addition: Add anhydrous and degassed chlorobenzene to the flask via a cannula to achieve a monomer concentration of approximately 0.1 M.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.

-

Polymerization: Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Perform a thorough purification of the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers.

-

Finally, extract the polymer with chloroform or chlorobenzene to isolate the desired high molecular weight fraction.

-

-

Drying: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, collect the solid by filtration, and dry it under vacuum at 40-50 °C for 24 hours.

Visualizing the Polymerization Workflow

Caption: Stille polymerization workflow for a bithiophene-based copolymer.

II. Fabrication of Organic Field-Effect Transistors (OFETs)

The architecture of an OFET significantly influences its performance. The most common configurations are bottom-gate bottom-contact (BGBC) and bottom-gate top-contact (BGTC).[9] The following protocol details the fabrication of a BGBC OFET, a widely used architecture for fundamental studies.

Rationale for Device Architecture and Processing Choices:

-

BGBC Architecture: This configuration is chosen for its relative simplicity in fabrication and its compatibility with standard microfabrication techniques. The prefabricated source and drain electrodes on the substrate allow for straightforward deposition of the organic semiconductor.

-

Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are used as the gate electrode and gate dielectric, respectively. This provides a high-quality, uniform dielectric layer, which is crucial for reliable device operation.

-

Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This treatment serves two purposes: it passivates surface traps on the dielectric and modifies the surface energy to promote favorable molecular packing of the organic semiconductor, leading to higher charge carrier mobility.[10]

-

Spin-Coating: This technique allows for the deposition of uniform thin films of the organic semiconductor from solution, a key advantage of using soluble polymers.[11]

-

Thermal Annealing: Post-deposition annealing is a critical step to improve the crystallinity and molecular ordering of the polymer film, which directly enhances the charge transport properties.[12]

Experimental Protocol: Fabrication of a BGBC OFET

Materials:

-

Highly doped n-type Si wafers with a 300 nm thermally grown SiO₂ layer

-

Pre-patterned gold source and drain electrodes (e.g., via photolithography)

-

Synthesized bithiophene-imide copolymer

-

Chlorobenzene (spectroscopic grade)

-

Octadecyltrichlorosilane (OTS)

-

Trichloroethylene, Acetone, Isopropanol (semiconductor grade)

-

Nitrogen gas source

-

Spin-coater

-

Hotplate

-

Vacuum oven

Procedure:

-

Substrate Cleaning:

-

Sonicate the pre-patterned Si/SiO₂ substrates sequentially in trichloroethylene, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with an oxygen plasma or a piranha solution to remove any organic residues and to hydroxylate the SiO₂ surface.

-

-

Surface Treatment (OTS Coating):

-

Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.

-

Evacuate the desiccator to allow the OTS to form a vapor and deposit a self-assembled monolayer on the substrate surface. This process is typically carried out for 12 hours.

-

After treatment, rinse the substrates with toluene to remove any excess OTS and dry with nitrogen.

-

-

Semiconductor Deposition:

-

Prepare a solution of the synthesized bithiophene-imide copolymer in chlorobenzene (e.g., 5-10 mg/mL).

-

Filter the solution through a 0.2 µm PTFE filter.

-

Deposit the polymer solution onto the OTS-treated substrate using a spin-coater. A typical spin-coating recipe is 1000 rpm for 60 seconds.

-

-

Thermal Annealing:

-

Transfer the spin-coated substrates to a hotplate in a nitrogen-filled glovebox.

-

Anneal the films at a temperature optimized for the specific polymer (typically between 120 °C and 180 °C) for 30-60 minutes. This step is crucial for improving film crystallinity.[10]

-

-

Final Device: The device is now ready for electrical characterization.

Visualizing the OFET Fabrication Workflow

Caption: Bottom-Gate, Bottom-Contact (BGBC) OFET fabrication workflow.

III. Electrical Characterization of OFETs and Parameter Extraction

The electrical performance of the fabricated OFETs is evaluated by measuring their current-voltage (I-V) characteristics using a semiconductor parameter analyzer in a probe station, preferably under an inert atmosphere to prevent degradation.[9]

Key Performance Metrics:

-

Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel. Higher mobility leads to faster device operation.

-

On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state. A high on/off ratio is essential for digital logic applications.

-

Threshold Voltage (V_th): The gate voltage required to turn the transistor "on".

Protocol for Electrical Characterization:

-

Setup: Place the fabricated OFET on the probe station and make electrical contact to the source, drain, and gate electrodes.

-

Output Characteristics:

-

Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for a series of constant gate-source voltages (V_GS).

-

For a p-type semiconductor, V_DS and V_GS are typically swept from 0 V to a negative voltage (e.g., -60 V).

-

-

Transfer Characteristics:

-

Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime, e.g., V_DS = -60 V).

-

Plot both log(I_D) vs. V_GS and √(I_D) vs. V_GS.

-

Parameter Extraction:

The key performance metrics are extracted from the transfer characteristics in the saturation regime, where the drain current is described by the equation:

I_D = (W / 2L) * µ * C_i * (V_GS - V_th)²

where:

-

W is the channel width

-

L is the channel length

-

C_i is the capacitance per unit area of the gate dielectric

1. Field-Effect Mobility (µ):